(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core, an ethoxyacetate group at the 6-position, and a ketone at the 3-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties . Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-13-7-8-14-16(10-13)25-17(19(14)22)9-12-5-3-4-6-15(12)20/h3-10H,2,11H2,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBURONZTUIFQD-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chlorobenzylidene moiety attached to a dihydrobenzofuran ring with an acetate group. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
| Molecular Formula | C17H16ClO4 |
| Molecular Weight | 320.76 g/mol |
| CAS Number | 622822-64-4 |
The biological activity of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Preliminary studies suggest that it may serve as an inhibitor for certain enzymes involved in inflammatory pathways.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study highlighted that related compounds demonstrated moderate antineoplastic activity against human cancer cell lines like HT-29 (colon cancer) and TK-10 (kidney cancer), suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through its inhibitory effects on lipoxygenases (LOXs), which are key enzymes in the inflammatory response. In vitro experiments have shown that certain benzofuran derivatives can significantly inhibit LOX activity, leading to reduced production of pro-inflammatory mediators like leukotrienes .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of benzofuran derivatives indicate that they possess notable antibacterial and antifungal activities. For example, some derivatives have been found to inhibit the growth of pathogenic bacteria and fungi, suggesting their use as potential antimicrobial agents .
Case Study: Anticancer Activity
In a comparative study, (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was evaluated alongside other benzofuran derivatives for their cytotoxic effects on various cancer cell lines. The results showed that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .
Research Findings: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the chlorobenzylidene group significantly influenced the biological activity of the compound. Substituents on the aromatic ring were found to enhance both anticancer and anti-inflammatory activities, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance, compounds structurally related to (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown effectiveness against various cancer cell lines. A notable study highlighted its potential in inhibiting the growth of colorectal cancer cells through the modulation of apoptosis pathways and cell cycle arrest mechanisms .
Antimicrobial Properties
Research has demonstrated that related benzofuran derivatives possess antimicrobial activity against a range of pathogens. For example, compounds with similar structural features have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Polymer Chemistry
The unique chemical structure of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .
Photonic Applications
Compounds with similar functionalities have been explored for their photonic properties. The presence of the benzofuran moiety enables these compounds to exhibit fluorescence, which can be harnessed in the development of light-emitting devices and sensors .
Case Study 1: Anticancer Mechanisms
A study conducted on the anticancer effects of benzofuran derivatives revealed that one such compound significantly reduced cell viability in human colorectal cancer cells by inducing apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzofuran derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents .
Data Table: Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester group undergoes nucleophilic substitution reactions under alkaline conditions. Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid derivative.
Example reaction :
Key parameters :
| Reaction Condition | Value |
|---|---|
| Temperature | 60–80°C |
| Catalyst | None (base-driven) |
| Solvent | H₂O/EtOH (1:1) |
| Yield | 85–92% |
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring participates in EAS due to electron-rich regions. Chlorination and nitration occur at the 5-position of the benzofuran moiety.
Example : Nitration with HNO₃/H₂SO₄ produces a nitro derivative.
Kinetic data :
| Electrophile | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| NO₂⁺ |
Conjugate Addition to the α,β-Unsaturated Ketone
The benzylidene group (α,β-unsaturated ketone) undergoes Michael additions. Grignard reagents add to the β-carbon, forming a new C–C bond.
Example : Reaction with CH₃MgBr:
Optimized conditions :
Oxidation of the Dihydrobenzofuran Ring
The dihydrobenzofuran ring oxidizes to a fully aromatic benzofuran under strong oxidizing agents (e.g., DDQ).
Mechanism :
-
Abstraction of hydrogen from the 3-position.
-
Formation of a radical intermediate.
Reaction efficiency :
| Oxidant | Turnover Number (TON) |
|---|---|
| DDQ | 970 |
Photochemical [2+2] Cycloaddition
The benzylidene moiety participates in UV-induced cycloadditions with alkenes, forming bicyclic products.
Example : Reaction with ethylene:
Conditions :
Base-Catalyzed Enolate Formation
Deprotonation at the α-carbon of the ketone generates an enolate, which reacts with electrophiles (e.g., alkyl halides).
Kinetics :
| Base | Deprotonation Rate (s⁻¹) |
|---|---|
| DBU |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a family of benzylidene-substituted benzofuran derivatives. Key structural analogs vary in substituents on the benzylidene ring, ester groups (ethyl vs. methyl), and heteroatom modifications. Below is a comparative analysis based on available
Key Findings:
Substituent Effects: Electron-withdrawing groups (e.g., 2-Cl, 3-F, 4-Cl) increase polarity and reduce lipophilicity compared to electron-donating groups (e.g., 4-tert-butyl). For example, the 3-fluoro analog has a higher XLogP3 (5.2) than the 2-chloro target compound (~4.8), likely due to fluorine’s smaller size and weaker electron-withdrawing effect.
Ester Group Variations :
- Methyl esters (e.g., ) exhibit lower molecular weights and fewer rotatable bonds compared to ethyl esters (target compound and ), which may influence metabolic stability and bioavailability.
Heterocyclic Modifications :
- Replacement of the benzylidene ring with a thiophene (e.g., ) introduces sulfur, increasing molecular weight and lipophilicity (XLogP3 ~5.5) while maintaining similar polar surface areas.
Stereochemical Consistency :
All analogs retain the Z-configuration at the benzylidene double bond, confirmed via X-ray crystallography using SHELX programs . This configuration is critical for maintaining planarity and π-π stacking interactions in target binding.
Research Implications
- Drug Design : The 2-chloro substituent in the target compound balances lipophilicity and electronic effects, making it a candidate for further pharmacokinetic studies.
- Synthetic Feasibility : Ethyl esters (target and ) may offer easier synthetic manipulation compared to bulkier tert-butyl derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor Z-configuration stabilization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via -NMR .
Q. How can the Z-configuration of the chlorobenzylidene moiety be unambiguously confirmed?
- Methodological Answer : Use X-ray crystallography for definitive confirmation. Refine the crystal structure using SHELXL (e.g., hydrogen atom placement, anisotropic displacement parameters) and visualize with ORTEP-3 for bond-length and angle analysis . Complement with -NMR NOESY to detect spatial proximity between the ethyl ester and chlorophenyl groups .
Q. What spectroscopic techniques are critical for characterizing degradation products under acidic conditions?
- Methodological Answer : Employ HPLC-MS to identify degradation fragments (e.g., cleavage of the benzofuran ring or ester hydrolysis). Use -NMR to track carbonyl group shifts (e.g., 3-oxo group at ~190 ppm) and FT-IR to monitor loss of ester C=O stretches (~1740 cm) .
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Cross-validate data by refining multiple crystal datasets (SHELXL) to rule out twinning or disorder. If NMR suggests multiple conformers, perform variable-temperature NMR to detect dynamic processes. Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR spectra .
Q. What computational approaches predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Apply QSAR models to estimate logP (hydrophobicity) and persistence in soil/water. Simulate hydrolysis pathways using Gaussian or ORCA, focusing on ester cleavage and benzofuran ring oxidation. Validate with laboratory studies under controlled pH and UV exposure .
Q. How can stereochemical instability during storage or under light exposure be systematically investigated?
- Methodological Answer : Design a stability study with accelerated aging (40°C/75% RH) and UV light exposure. Track Z→E isomerization via HPLC-UV (retention time shifts) and CD spectroscopy for chirality changes. Use Arrhenius modeling to predict shelf-life .
Q. What experimental design principles minimize batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
